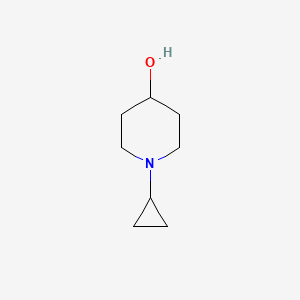1-Cyclopropylpiperidin-4-ol
CAS No.: 851847-62-6
Cat. No.: VC2662495
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 851847-62-6 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 1-cyclopropylpiperidin-4-ol |
| Standard InChI | InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2 |
| Standard InChI Key | CAYTVMPUNMZTFU-UHFFFAOYSA-N |
| SMILES | C1CC1N2CCC(CC2)O |
| Canonical SMILES | C1CC1N2CCC(CC2)O |
Introduction
1-Cyclopropylpiperidin-4-ol is a chemical compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. It is characterized by its molecular formula, C8H15NO, and molecular weight of approximately 141.21 g/mol . This compound is a derivative of piperidine, a class of heterocyclic compounds known for their diverse biological activities.
Synthesis and Reactions
The synthesis of 1-Cyclopropylpiperidin-4-ol typically involves the reaction of appropriate precursors under controlled conditions. Common reagents used in its synthesis include triethylamine as a base, and solvents like dichloromethane (DCM) . This compound can be further modified to form derivatives with various functional groups, such as methanesulfonyl groups, which are often used in medicinal chemistry to enhance biological activity .
Biological and Pharmaceutical Applications
1-Cyclopropylpiperidin-4-ol serves as a building block for more complex molecules with potential therapeutic applications. For instance, compounds derived from piperidine moieties have been explored for their inhibitory activities against enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in lipid metabolism and signaling pathways . Additionally, piperidine-based compounds have shown promise in cancer research due to their ability to interact with various biological targets .
Safety and Handling
The handling of 1-Cyclopropylpiperidin-4-ol requires caution due to its potential hazards. It is classified with hazard statements H302, H315, H319, and H335, indicating risks of toxicity, skin and eye irritation, and respiratory tract irritation . Proper safety measures, including the use of protective equipment and adherence to safety protocols, are essential when working with this compound.
Safety Information Table
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume